molecular formula C22H15BrN2 B8289172 4-(2-Bromophenyl)-2,6-diphenylpyrimidine

4-(2-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No.: B8289172
M. Wt: 387.3 g/mol
InChI Key: MMKNEELMYOLXLK-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2,6-diphenylpyrimidine is a brominated pyrimidine derivative characterized by a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6 and a 2-bromophenyl group at position 3. Key properties include:

  • Molecular formula: C22H15BrN2 (corrected from , which erroneously lists Cl) .
  • Molecular weight: 387.27 g/mol .
  • Melting point: 130–131°C .
  • Synthesis: Prepared via acid-controlled multicomponent reactions, yielding 56% .
  • Structural confirmation: NMR and HRMS data confirm the substitution pattern .

This compound serves as a precursor in organic synthesis and materials science, particularly in OLED development .

Properties

Molecular Formula

C22H15BrN2

Molecular Weight

387.3 g/mol

IUPAC Name

4-(2-bromophenyl)-2,6-diphenylpyrimidine

InChI

InChI=1S/C22H15BrN2/c23-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)24-22(25-21)17-11-5-2-6-12-17/h1-15H

InChI Key

MMKNEELMYOLXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares 4-(2-Bromophenyl)-2,6-diphenylpyrimidine with structurally related pyrimidines:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes
This compound 2-Bromo C22H15BrN2 387.27 130–131 56 OLED materials
4-(4-Bromophenyl)-2,6-diphenylpyrimidine 4-Bromo C22H15BrN2 387.27 166 56–74 Higher symmetry improves crystallinity
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine 4-Chloro C22H15ClN2 342.82 Not reported 56–74 Lower molecular weight for lighter halogens
4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine 3,5-Dibromo C22H14Br2N2 466.17 Not reported Not reported Increased density (1.532 g/cm³) for bulkier substituents
4-((2-Bromophenyl)thio)-2,6-diphenylpyrimidine 2-Bromo (thioether) C22H15BrN2S 433.33 123–125 47 Thioether linkage reduces melting point
Key Observations:
  • Substituent Position : Para-substituted bromo derivatives (e.g., 4-Bromo) exhibit higher melting points (166°C) than ortho-substituted analogs (130–131°C) due to improved molecular symmetry and packing .
  • Halogen Type : Chlorine substitution reduces molecular weight (342.82 vs. 387.27 for Br) but may alter electronic properties for optoelectronic applications .
  • Steric Effects : Di-substituted bromo derivatives (e.g., 3,5-Dibromo) show increased molecular weight and density, suggesting enhanced stability .
Reaction Efficiency:
  • Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic substitution but may sterically hinder reactions .
  • Para-substituted derivatives generally achieve higher yields (up to 74%) compared to ortho-substituted analogs .

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